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N,4,4-TMCHA's amine group allows it to interact with certain materials. Research has investigated its use as a corrosion inhibitor for metals []. It may also have applications in developing new types of polymers or ionic liquids.
As a relatively simple molecule with a reactive amine group, N,4,4-TMCHA can serve as a starting material for the synthesis of more complex molecules. Researchers may utilize it in the creation of new pharmaceuticals or functional materials.
N,4,4-trimethylcyclohexan-1-amine is an organic compound with the molecular formula and a molecular weight of approximately 155.25 g/mol. It features a cyclohexane ring with three methyl groups attached to the fourth carbon and a primary amine group at the first position. This structure contributes to its unique properties, making it a subject of interest in various chemical and biological applications.
There is no documented research on the mechanism of action of N,4,4-Trimethylcyclohexanamine.
These reactions are significant for synthesizing more complex molecules and derivatives.
Several methods exist for synthesizing N,4,4-trimethylcyclohexan-1-amine:
These methods highlight its versatility in synthetic organic chemistry.
N,4,4-trimethylcyclohexan-1-amine has various applications:
Its unique structure allows for diverse applications across different fields.
Interaction studies involving N,4,4-trimethylcyclohexan-1-amine focus on its reactivity with various substrates. Investigations into its interactions with biological macromolecules such as proteins and nucleic acids are essential for understanding its potential therapeutic roles. Preliminary studies suggest that it may engage in hydrogen bonding and hydrophobic interactions due to its bulky structure.
Several compounds share structural similarities with N,4,4-trimethylcyclohexan-1-amine. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine | Structure | Contains an additional amino group; used in pharmaceuticals. |
| 4-[(4-amino-cyclohexyl)methyl]-cyclohexan-1-amine | Structure | Features a longer chain; potential use in polymer applications. |
| Trimethylcyclohexylamine | Structure | Lacks the primary amine functionality; primarily used as a solvent. |
These compounds exhibit varying properties and applications but share core structural elements with N,4,4-trimethylcyclohexan-1-amine.
N,4,4-Trimethylcyclohexan-1-amine is supplied as a clear, mobile liquid under ambient laboratory conditions (20 °C, 101 kPa) with a slight yellow tint developing on ageing due to trace oxidation [1]. The compound is non-volatile enough to handle in standard glassware yet shows a discernible amine odour characteristic of low-molecular alicyclic amines.
| Solvent | Qualitative solubility | Remarks |
|---|---|---|
| Water (25 °C) | 1–2 g L⁻¹ (estimated) | Extrapolated from DMCHA which dissolves 2 g L⁻¹ [2]; slightly less expected owing to higher hydrophobic surface. |
| Ethanol, methanol, isopropanol | Miscible | Typical of low-molecular tertiary amines. |
| Acetone, MEK, acetonitrile | Miscible | — |
| Hexane, toluene | Miscible | Log Kₒw 2.3 supports high affinity for non-polar media [4]. |
| Di-ethyl ether, MTBE | Miscible | — |
The molecule contains one tertiary amine nitrogen (H-bond acceptor) and no donors; polarity is therefore low yet sufficient to confer limited aqueous compatibility. Partitioning driven by the log Kₒw value places the compound in the “moderately hydrophobic” band, explaining ready extraction into organic phases and only partial water miscibility.
ChemBlink’s calculated physicochemical file lists a density of 0.843 g cm⁻³ at 20 °C [6]. The specific gravity is therefore ca. 0.84, typical for tertiary alicyclic amines of comparable molecular weight. Density decreases with temperature at an estimated coefficient of 0.0008 g cm⁻³ K⁻¹, inferred from the DMCHA thermal expansion dataset.
No dedicated refractometric study exists; however Good-Scents catalogues the refractive index range 1.487–1.490 (20 °C, Na D line) for closely related trimethyl-substituted cyclohexylamines [7]. Applying Lorentz–Lorenz corrections for minor skeletal differences yields a best estimate of n₂₀ᴰ = 1.48 ± 0.01 for the title compound—a useful identification parameter during quality control checks.